N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea
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Overview
Description
N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is a chemical compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the quinoline moiety and the urea linkage in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or Friedländer synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Formation of the Urea Linkage: The final step involves the reaction of the quinoline derivative with benzyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may play a role in binding to these targets, while the urea linkage may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core and exhibit similar biological activities.
Urea Derivatives: Compounds like N-phenyl-N’-(2-chloroethyl)urea have similar urea linkages and are used in various applications.
Uniqueness
N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is unique due to the combination of the quinoline moiety and the urea linkage, which may confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
CAS No. |
606104-92-1 |
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Molecular Formula |
C21H21N5O |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-benzyl-1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]urea |
InChI |
InChI=1S/C21H21N5O/c1-15-6-5-9-17-12-18(13-22)20(25-19(15)17)24-10-11-26(21(23)27)14-16-7-3-2-4-8-16/h2-9,12H,10-11,14H2,1H3,(H2,23,27)(H,24,25) |
InChI Key |
VFXKQYKXOZGPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(CC3=CC=CC=C3)C(=O)N)C#N |
Origin of Product |
United States |
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